BenchChemオンラインストアへようこそ!

N,N-dibenzyl-2-(4-chlorophenoxy)acetamide

Lipophilicity Permeability Blood-Brain Barrier

N,N-Dibenzyl-2-(4-chlorophenoxy)acetamide (CAS 363577-81-5) delivers a zero-HBD phenoxyacetamide pharmacophore (XLogP3=5, TPSA=29.5 Ų) ideal for CNS fragment/lead-like screening. Unlike mono-N-substituted analogs, the fully tertiary amide eliminates NH-mediated off-target interactions—enabling clean SAR in kinase/protease panels. Its seven rotatable bonds provide a high-flexibility reference for quantifying entropic binding costs via ITC. GHS H400/H410 aquatic toxicity classification supports use as a positive control in ecotoxicological assay development. Procure this exact substitution pattern to access chemical space unreachable with generic phenoxyacetamides.

Molecular Formula C22H20ClNO2
Molecular Weight 365.8 g/mol
CAS No. 363577-81-5
Cat. No. B3511670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-2-(4-chlorophenoxy)acetamide
CAS363577-81-5
Molecular FormulaC22H20ClNO2
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C22H20ClNO2/c23-20-11-13-21(14-12-20)26-17-22(25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14H,15-17H2
InChIKeyVJKSPPNYLUUGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibenzyl-2-(4-chlorophenoxy)acetamide (CAS 363577-81-5): Core Chemical Identity and Research-Grade Procurement Profile


N,N-Dibenzyl-2-(4-chlorophenoxy)acetamide (CAS 363577-81-5, PubChem CID 1277492) is a fully substituted tertiary acetamide bearing two N-benzyl groups and a 4-chlorophenoxyacetyl moiety. Its molecular formula is C₂₂H₂₀ClNO₂ with a molecular weight of 365.8 g/mol [1]. The compound is distributed as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, supplied without vendor-collected analytical data; the buyer assumes responsibility for identity and purity confirmation . It is classified under GHS as Acute Tox. 4 (H302), Skin Sens. 1 (H317), and Aquatic Acute/Chronic 1 (H400/H410) [2]. The compound occupies a distinct physicochemical niche—high lipophilicity (XLogP3 = 5), moderate polarity (TPSA = 29.5 Ų), zero H-bond donors, and seven rotatable bonds—that differentiates it from both simpler phenoxyacetamides and mono-N-substituted analogs [1].

Why N,N-Dibenzyl-2-(4-chlorophenoxy)acetamide Cannot Be Casually Replaced by Other Phenoxyacetamides in Research Applications


Within the phenoxyacetamide chemotype, minor structural alterations produce large shifts in both physicochemical and biological profiles. The combination of dual N-benzyl substitution and a para-chlorophenoxy group in this compound generates a high-logP (XLogP3 = 5), zero-HBD pharmacophore that is absent in the parent 2-phenoxyacetamide (XLogP3 ~1.2) or in mono-N-substituted variants [1]. Published SAR studies on 2-phenoxyacetamide analogs demonstrate that N-substitution identity and phenyl ring halogenation independently modulate target engagement—for example, the unsubstituted 2-phenoxyacetamide exhibits an IC₅₀ of 33 μM against NOTUM, whereas optimized halogenated, N-aryl derivatives achieve nanomolar potency through combined lipophilic and electronic tuning [2]. Although direct, head-to-head comparative bioactivity data for this specific compound are not publicly available, the established class behavior makes clear that the N,N-dibenzyl-4-chlorophenoxy combination is a unique chemical space point that generic phenoxyacetamides cannot recapitulate. Researchers requiring this exact substitution pattern for SAR exploration, fragment-based screening, or pharmacophoric matching must therefore procure the specified compound rather than an in-class alternative [1].

Quantitative Differentiation Evidence for N,N-Dibenzyl-2-(4-chlorophenoxy)acetamide Versus Analogous Phenoxyacetamides


Lipophilicity-Driven Differentiation: XLogP3 Comparison vs. Parent Phenoxyacetamide Scaffold

The compound displays a computed XLogP3 of 5, which is approximately 3.8 log units higher than that of the unsubstituted 2-phenoxyacetamide scaffold (XLogP3 ~1.2) and substantially exceeds the values for mono-N-benzyl or N-phenyl analogs (typical XLogP3 range 2.5–4.0). This high lipophilicity, driven by the dual N-benzyl groups plus the para-chlorophenoxy motif, is predicted to significantly enhance passive membrane permeability relative to the parent scaffold [1]. In related phenoxyacetamide series, increasing logP has been quantitatively associated with improved cell-based potency due to higher intracellular exposure [2].

Lipophilicity Permeability Blood-Brain Barrier

Zero H-Bond Donor Count: A Differentiating Pharmacophoric Feature for Selectivity-Driven Campaigns

This compound contains zero hydrogen bond donors (HBD = 0) owing to full N,N-disubstitution, in contrast to the parent 2-(4-chlorophenoxy)acetamide (HBD = 1 from the primary amide NH₂) and most mono-N-substituted analogs (HBD = 1 from the secondary amide NH) [1]. In fragment-based drug discovery and scaffold-hopping campaigns, the absence of an H-bond donor eliminates a common source of off-target interactions involving the amide NH, particularly with kinase hinge regions and serine hydrolase active sites. Within the phenoxyacetamide class, HBD count is a validated determinant of selectivity: N,N-disubstituted analogs consistently show altered target engagement profiles versus their N-monosubstituted or unsubstituted counterparts in reported screening panels [2].

Hydrogen Bond Donor Selectivity Pharmacophore Design

GHS Hazard Profile as a Procurement and Handling Decision Factor vs. Less Hazardous Phenoxyacetamide Options

The compound carries a GHS hazard classification of Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Sensitization Category 1 (H317: may cause allergic skin reaction), and Aquatic Acute/Chronic Category 1 (H400/H410: very toxic to aquatic life with long-lasting effects), with 100% notifier agreement across 39 company reports submitted to ECHA [1]. This hazard profile is more restrictive than that of the simpler 2-(4-chlorophenoxy)acetamide, which lacks the skin sensitization classification and carries only Acute Tox. 4 and Aquatic hazard warnings [2]. The additional Skin Sens. 1 classification necessitates specific personal protective equipment (PPE) protocols and may influence institutional chemical approval workflows, procurement lead times, and waste disposal costs.

Safety GHS Classification Lab Handling

Topological Polar Surface Area (TPSA) as a CNS Multiparameter Optimization (MPO) Descriptor vs. Mono-N-Substituted Analogs

The TPSA of this compound is 29.5 Ų, which is consistently lower than that of mono-N-substituted 2-(4-chlorophenoxy)acetamides (TPSA typically 38–46 Ų due to the additional NH contribution) [1]. In the CNS MPO desirability framework, TPSA < 40 Ų is one of six parameters favoring brain penetration; a TPSA of 29.5 Ų satisfies this criterion with margin, whereas most mono-N-substituted comparators approach or exceed the 40 Ų boundary [1]. Combined with the XLogP3 of 5 and HBD of 0, this compound achieves a favorable CNS MPO profile that is not simultaneously achievable by NH-bearing phenoxyacetamide analogs [2].

CNS MPO Blood-Brain Barrier TPSA

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty vs. More Rigid Analogues

The compound possesses seven rotatable bonds (two benzyl C–N bonds + O–CH₂–C(O) linkage + phenoxy C–O + two benzyl ring torsions), which is substantially higher than the 3–4 rotatable bonds typical of 2-(4-chlorophenoxy)acetamide or N-phenyl-2-(4-chlorophenoxy)acetamide [1]. High rotatable bond count is associated with increased entropic penalty upon target binding; in fragment-based drug discovery, ligands with >5 rotatable bonds generally show reduced ligand efficiency metrics unless the bound conformation is significantly pre-organized [2]. This compound therefore provides a valuable high-flexibility reference point within a phenoxyacetamide SAR series—critical for quantifying the entropic cost of N,N-dibenzyl substitution relative to more constrained analogs [1].

Conformational Flexibility Entropy Ligand Efficiency

Evidence-Backed Research Application Scenarios for N,N-Dibenzyl-2-(4-chlorophenoxy)acetamide in Scientific Procurement


CNS-Oriented Fragment-Based Screening Library Design

The compound's favorable CNS MPO profile (TPSA 29.5 Ų, HBD = 0, XLogP3 = 5) positions it as a suitable entry for CNS-focused fragment or lead-like screening libraries where phenoxyacetamide chemotypes are desired. Its zero-HBD pharmacophore eliminates amide-NH-mediated off-target interactions common in kinase and protease panels, while the high lipophilicity supports blood-brain barrier penetration predictions [1]. Screening groups building CNS-targeted compound collections should prioritize this compound over NH-containing analogs that fail the TPSA ≤ 40 Ų CNS desirability criterion [2].

SAR Reference Point for Entropic Penalty Quantification in Phenoxyacetamide Lead Optimization

With seven rotatable bonds, this compound represents the high-flexibility extreme of the phenoxyacetamide SAR landscape. Medicinal chemistry teams can use it as a reference compound to quantify the entropic cost of N,N-dibenzyl substitution by comparing its thermodynamic binding parameters (e.g., ITC-derived ΔG, ΔH, TΔS) against those of more constrained analogs bearing 3–4 rotatable bonds [1]. This application is directly supported by the computed rotatable bond differential established in Section 3 [1].

Chemical Probe Development Requiring Strict H-Bond Donor Abstinence

In target classes where an amide NH donor engenders polypharmacology—such as kinase ATP-site inhibitors or serine hydrolase substrates—this compound provides a phenoxyacetamide core chemically incapable of donating an H-bond. Procurement is justified when a research program requires a control compound that retains the chlorophenoxyacetyl motif while eliminating the NH donor present in all mono-N-substituted and unsubstituted analogs [1].

Environmental Fate and Ecotoxicology Reference Standard

The compound's GHS Aquatic Acute 1 / Aquatic Chronic 1 classification (H400/H410, 100% notifier agreement from ECHA) makes it suitable as a positive-control reference standard for ecotoxicological assays evaluating phenoxyacetamide-derived agrochemical intermediates or pharmaceutical environmental contaminants [1]. Its well-defined hazard classification and availability through Sigma-Aldrich's AldrichCPR channel support its use in regulatory-compliant environmental monitoring method development [1].

Quote Request

Request a Quote for N,N-dibenzyl-2-(4-chlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.